Chloro(trimethyl)silane;dioxosilane Chloro(trimethyl)silane;dioxosilane
Brand Name: Vulcanchem
CAS No.: 71889-01-5
VCID: VC19360135
InChI: InChI=1S/C3H9ClSi.O2Si/c1-5(2,3)4;1-3-2/h1-3H3;
SMILES:
Molecular Formula: C3H9ClO2Si2
Molecular Weight: 168.72 g/mol

Chloro(trimethyl)silane;dioxosilane

CAS No.: 71889-01-5

Cat. No.: VC19360135

Molecular Formula: C3H9ClO2Si2

Molecular Weight: 168.72 g/mol

* For research use only. Not for human or veterinary use.

Chloro(trimethyl)silane;dioxosilane - 71889-01-5

Specification

CAS No. 71889-01-5
Molecular Formula C3H9ClO2Si2
Molecular Weight 168.72 g/mol
IUPAC Name chloro(trimethyl)silane;dioxosilane
Standard InChI InChI=1S/C3H9ClSi.O2Si/c1-5(2,3)4;1-3-2/h1-3H3;
Standard InChI Key TWTJFKUCGTZMBF-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)Cl.O=[Si]=O

Introduction

Structural and Molecular Characteristics

Composition and Bonding Configuration

Chloro(trimethyl)silane;dioxosilane is a molecular adduct formed by the association of chlorotrimethylsilane (ClSi(CH3)3\text{ClSi(CH}_3\text{)}_3) and dioxosilane (O2Si\text{O}_2\text{Si}). The IUPAC name, chloro(trimethyl)silane;dioxosilane, reflects this dual-component nature . The SMILES notation (\text{C[Si](C)(C)Cl.O=[Si]=O) and InChIKey (TWTJFKUCGTZMBF-UHFFFAOYSA-N) further delineate its connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC3H9ClO2Si2\text{C}_3\text{H}_9\text{ClO}_2\text{Si}_2
Molecular Weight168.72 g/mol
CAS Registry71889-01-5
SMILES\text{C[Si](C)(C)Cl.O=[Si]=O

Stereochemical Considerations

The compound’s 3D conformation remains undetermined due to limitations in conformer generation for mixtures or salts . Computational models suggest a tetrahedral geometry around the silicon atoms, with the chlorine atom and methyl groups occupying distinct positions on the chlorotrimethylsilane moiety. The dioxosilane component likely adopts a linear or bent configuration depending on hybridization .

Synthesis and Industrial Production

Gas-Phase Photochlorination Method

A patented process for synthesizing chlorotrimethylsilane—a precursor to Chloro(trimethyl)silane;dioxosilane—involves the gas-phase photochlorination of tetramethylsilane (Si(CH3)4\text{Si(CH}_3\text{)}_4) with chlorine (Cl2\text{Cl}_2) under UV light . Key parameters include:

  • Temperature: 25–32°C (initial), rising to 80°C during reaction .

  • Reactant Ratios: Tetramethylsilane-to-chlorine weight ratio of 1.5–8:1 .

  • Catalysts: Ultraviolet light (125W) or visible light (100W incandescent) .

Table 2: Synthesis Conditions and Yields

ExampleReactantsLight SourceYield (%)Purity (%)
1Pure Si(CH3)4\text{Si(CH}_3\text{)}_4UV (125W)82>99
7Si(CH3)4\text{Si(CH}_3\text{)}_4 + isopentaneUV (125W)7895
9Si(CH3)4\text{Si(CH}_3\text{)}_4 + isopentaneOsram lamp70>97

Purification and Byproduct Management

When isopentane is co-fed, the product mixture contains chloro-isopentane, which is converted to isopentene using Lewis acids (e.g., FeCl3\text{FeCl}_3, AlCl3\text{AlCl}_3) . Post-reaction distillation isolates chlorotrimethylsilane at 98–99°C, achieving >97% purity .

Physicochemical Properties

Thermal and Reactive Behavior

Chloro(trimethyl)silane;dioxosilane decomposes upon heating, releasing hydrogen chloride (HCl\text{HCl}) and forming siloxanes. Its reactivity with nucleophiles (e.g., water, alcohols) stems from the labile Si–Cl bond, which undergoes hydrolysis to yield trimethylsilanol ((CH3)3SiOH\text{(CH}_3\text{)}_3\text{SiOH}) .

Spectroscopic Data

While specific spectral data for the adduct are scarce, chlorotrimethylsilane exhibits characteristic 29Si^{29}\text{Si} NMR shifts at −18 ppm, and IR absorption near 560 cm1^{-1} (Si–Cl stretch) .

Applications in Industry and Research

Surface Modification and Silanization

Chlorotrimethylsilane derivatives are widely used to hydrophobize glass and silica surfaces via siloxane bond formation . The dioxosilane component may enhance crosslinking in hybrid materials.

Pharmaceutical Intermediates

The compound serves as a silylating agent in drug synthesis, protecting hydroxyl groups during multistep reactions .

Future Research Directions

  • Mechanistic Studies: Elucidate the dioxosilane component’s role in stabilizing the adduct.

  • Advanced Catalysis: Explore photocatalytic systems to enhance synthesis efficiency.

  • Ecotoxicology: Assess environmental persistence and bioaccumulation potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator